Ethyl 2-methyl-2-(2-nitrophenyl) propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-2-(2-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-17-11(14)12(2,3)9-7-5-6-8-10(9)13(15)16/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPXTTBUVJTHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Selective Transformations of Ethyl 2 Methyl 2 2 Nitrophenyl Propanoate
Strategic Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of Ethyl 2-methyl-2-(2-nitrophenyl)propanoate reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections are the ester C-O bond and the Cα-aryl bond.
Disconnection 1 (Ester Bond): The most straightforward disconnection is the cleavage of the ethyl ester linkage. This approach, following a standard esterification logic, identifies 2-methyl-2-(2-nitrophenyl)propanoic acid and ethanol (B145695) as the immediate precursors. This is a common and reliable strategy for the final step in the synthesis.
Disconnection 2 (Cα-Aryl Bond): A more advanced disconnection involves breaking the carbon-carbon bond between the quaternary center and the nitrophenyl ring. This opens up pathways based on modern cross-coupling reactions. This strategy identifies precursors such as a propanoate derivative containing a leaving group or a metallic/boron functionality at the α-position, and a corresponding 2-nitrophenyl derivative (e.g., 2-nitrophenylboronic acid or a 2-halonitrobenzene).
Disconnection 3 (Cα-Methyl Bond): A third approach involves the sequential alkylation of a simpler precursor. This would start from an arylacetic ester derivative, such as ethyl (2-nitrophenyl)acetate, followed by two successive methylation steps at the α-carbon.
These disconnections lead to a variety of potential starting materials, which are summarized in the table below.
| Disconnection Strategy | Key Precursors | Synthetic Approach |
| Ester Bond Cleavage | 2-methyl-2-(2-nitrophenyl)propanoic acid; Ethanol | Esterification |
| Cα-Aryl Bond Cleavage | Ethyl 2-bromo-2-methylpropanoate; 2-Nitrophenylboronic acid | Transition Metal Cross-Coupling |
| Cα-Methyl Bond Cleavage | Ethyl (2-nitrophenyl)acetate; Methyl halide | Sequential α-Alkylation |
Conventional Synthetic Routes to Ethyl 2-methyl-2-(2-nitrophenyl) propanoate
Conventional methods for synthesizing the target compound rely on well-established organic reactions, primarily focusing on ester formation and the construction of the core carbon skeleton.
The direct esterification of 2-methyl-2-(2-nitrophenyl)propanoic acid with ethanol is a primary route to the final product. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
The reaction is reversible and typically requires heating to drive the equilibrium towards the product ester. Optimization of this protocol is crucial for achieving high yields and involves adjusting several parameters.
| Parameter | Condition/Reagent | Purpose |
| Catalyst | Concentrated H₂SO₄, HCl, p-TsOH | To protonate the carbonyl oxygen, increasing electrophilicity. |
| Alcohol | Ethanol (often used as solvent) | Reactant and medium; used in excess to shift equilibrium. |
| Temperature | Reflux | To increase reaction rate and help remove water byproduct. |
| Water Removal | Dean-Stark trap, molecular sieves | To drive the reaction to completion by removing a product. |
| Molar Ratio | High alcohol-to-acid ratio | To favor ester formation according to Le Chatelier's principle. |
The conversion rate and yield are sensitive to these conditions. For instance, studies on similar propanoic acids show that increasing the temperature and the molar ratio of alcohol to acid significantly enhances the reaction rate and final yield.
While not the most direct route, constructing the carbon skeleton of Ethyl 2-methyl-2-(2-nitrophenyl)propanoate can be envisioned through C-C bond-forming reactions like the Aldol (B89426) condensation, typically as part of a multi-step sequence. An aldol reaction provides a powerful method for forming carbon-carbon bonds by reacting an enol or enolate with a carbonyl compound.
A hypothetical pathway could involve:
Crossed Aldol Condensation: A reaction between a ketone like acetone (B3395972) and 2-nitrobenzaldehyde. This would form an α,β-unsaturated ketone, (E)-4-(2-nitrophenyl)but-3-en-2-one.
Further Modification: This intermediate could then undergo a sequence of reactions, such as conjugate addition of a methyl group, oxidation of the ketone, and subsequent esterification to yield the target molecule.
This approach is less direct than others but highlights the versatility of fundamental C-C bond-forming reactions in constructing complex molecular architectures.
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry offers more efficient and selective methods, particularly through the use of transition metal catalysis for C-C bond formation.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. A highly effective strategy for synthesizing the target compound is the arylation of a propanoate enolate or its equivalent. Boron-mediated chemistry, particularly the Suzuki-Miyaura coupling, is a prime candidate for this transformation.
This approach could involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. Two plausible variations exist:
Route A: Coupling of 2-nitrophenylboronic acid with ethyl 2-bromo-2-methylpropanoate .
Route B: Coupling of an α-boryl propanoate ester with a 2-halonitrobenzene (e.g., 1-bromo-2-nitrobenzene).
These reactions benefit from mild conditions and high functional group tolerance. Boron-based catalysts and reagents have become central to C-C bond formation due to the ease of modifying the electronic and steric properties at the boron center.
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | Phosphine-based ligands (e.g., SPhos, XPhos) | Stabilizes the metal center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes the transmetalation step. |
| Boron Reagent | 2-Nitrophenylboronic acid | Source of the aryl group. |
| Coupling Partner | Ethyl 2-bromo-2-methylpropanoate | Electrophilic partner providing the propanoate backbone. |
The target molecule, Ethyl 2-methyl-2-(2-nitrophenyl)propanoate, possesses a chiral center at the C2 position. Therefore, the development of stereoselective synthetic routes to obtain specific enantiomers is of significant interest. 2-Arylpropionic acid derivatives are often chiral compounds where biological activity resides primarily in one enantiomer.
Strategies for achieving stereoselectivity include:
Enzymatic Resolution: Esterases can be used for the kinetic resolution of racemic mixtures of 2-arylpropionic acids or their esters. These biocatalysts can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation. The auxiliary is then removed to yield the enantiomerically enriched product.
Asymmetric Catalysis: A chiral transition metal catalyst can be used to mediate a C-C bond-forming reaction, such as the arylation step, to produce the product with high enantiomeric excess.
The inversion of R- to S-enantiomers observed for some arylpropionic acids often proceeds through the stereoselective formation of CoA thioesters, highlighting the importance of stereochemistry in the biological context of this class of molecules.
Green Chemistry Principles Applied to Synthesis (e.g., Solvent-free, Atom Economy Considerations)
The synthesis of this compound can be approached through various methods, with a growing emphasis on environmentally benign processes. Green chemistry principles, such as maximizing atom economy and utilizing solvent-free or safer solvent systems, are central to developing sustainable synthetic protocols.
Atom Economy:
Atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product. hansrajcollege.ac.in
A plausible synthetic route to this compound could involve the alkylation of 2-nitrotoluene (B74249) with ethyl 2-bromoisobutyrate. An analysis of the atom economy for such a reaction highlights potential areas for improvement and waste reduction.
Hypothetical Atom Economy Analysis for the Synthesis of this compound
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Atoms Not Utilized in Product |
| 2-Nitrotoluene | C7H7NO2 | 137.14 | C7H6NO2 | H |
| Ethyl 2-bromoisobutyrate | C6H11BrO2 | 195.05 | C6H10O2 | HBr |
| Total | 332.19 | |||
| Product | ||||
| This compound | C12H15NO4 | 237.25 | ||
| Byproduct | ||||
| Hydrogen Bromide | HBr | 80.91 |
Note: This table is based on a hypothetical reaction for illustrative purposes.
The percent atom economy is calculated as:
(% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For this hypothetical reaction:
(% Atom Economy) = (237.25 / 332.19) x 100 ≈ 71.4%
This calculation demonstrates that a significant portion of the reactant mass is not incorporated into the final product, primarily forming the byproduct hydrogen bromide. To improve the atom economy, alternative synthetic strategies could be explored, such as addition reactions which inherently have a 100% atom economy. scranton.edu
Solvent-Free and Alternative Solvent Systems:
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of solvent-free reaction conditions or the replacement of conventional solvents with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids. For the synthesis of this compound, exploring solid-state reactions or reactions in greener solvents could significantly reduce the environmental impact. Microwave-assisted organic synthesis is another technique that can often be performed under solvent-free conditions, potentially leading to shorter reaction times and increased energy efficiency.
Derivatization Strategies and Functional Group Interconversions on the Propanoate Backbone
The propanoate backbone of this compound offers several avenues for derivatization and functional group interconversions, allowing for the synthesis of a variety of related compounds. These transformations can be designed to be chemo-selective, targeting specific functional groups while leaving others intact.
The primary site for derivatization on the propanoate backbone is the ethyl ester group. Key transformations include:
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-2-(2-nitrophenyl)propanoic acid. This transformation is a common step in the synthesis of more complex molecules.
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by reacting with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a library of different esters.
Amidation: Reaction of the ethyl ester with ammonia (B1221849) or primary/secondary amines can produce the corresponding amide. This is a valuable transformation for introducing nitrogen-containing functional groups.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-methyl-2-(2-nitrophenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride.
Grignard Reaction: The addition of Grignard reagents to the ester can lead to the formation of tertiary alcohols, where two of the substituents on the alcohol carbon are derived from the Grignard reagent.
These derivatization strategies provide a versatile toolkit for modifying the propanoate backbone and synthesizing a range of novel compounds with potentially interesting chemical and physical properties.
Potential Derivatizations of the Propanoate Backbone
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | H3O+ or OH- | Carboxylic Acid |
| Transesterification | R'OH, H+ or R'O- | Ester (with R' group) |
| Amidation | R'NH2 or R'2NH | Amide |
| Reduction | LiAlH4, then H2O | Primary Alcohol |
| Grignard Reaction | 1. R'MgX (2 eq.), 2. H3O+ | Tertiary Alcohol |
Note: R' represents an alkyl or aryl group.
Advanced Structural and Spectroscopic Characterization of Ethyl 2 Methyl 2 2 Nitrophenyl Propanoate
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for delineating the precise atomic connectivity and spatial arrangement of atoms within a molecule. For Ethyl 2-methyl-2-(2-nitrophenyl) propanoate, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its structure in solution.
While specific experimental spectra for this compound are not widely published, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and established chemical shift principles. These predicted shifts are instrumental in postulating the outcomes of two-dimensional NMR experiments.
Predicted ¹H and ¹³C NMR Data:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 1.15 (t, 3H) | 14.0 |
| 2 | 4.10 (q, 2H) | 61.5 |
| 3 | - | 175.0 |
| 4 | - | 45.0 |
| 5 | 1.55 (s, 6H) | 25.0 |
| 6 | - | 135.0 |
| 7 | - | 149.0 |
| 8 | 7.80 (d, 1H) | 124.0 |
| 9 | 7.50 (t, 1H) | 133.0 |
| 10 | 7.60 (t, 1H) | 128.0 |
| 11 | 7.95 (d, 1H) | 132.0 |
Note: Predicted values are based on additive models and data from similar structures. Actual experimental values may vary.
Connectivity Mapping:
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. The most significant correlation would be observed between the ethyl group's methylene (B1212753) protons (H-2, ~4.10 ppm) and methyl protons (H-1, ~1.15 ppm). The aromatic protons would show correlations between adjacent protons (H-8 with H-9, H-9 with H-10, and H-10 with H-11), confirming their positions on the phenyl ring. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. nih.gov The following correlations would be expected:
H-1 (~1.15 ppm) to C-1 (~14.0 ppm)
H-2 (~4.10 ppm) to C-2 (~61.5 ppm)
H-5 (~1.55 ppm) to C-5 (~25.0 ppm)
Aromatic protons (H-8, H-9, H-10, H-11) to their respective aromatic carbons (C-8, C-9, C-10, C-11).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds), which is crucial for connecting the different fragments of the molecule. youtube.comnih.gov Key expected correlations include:
The ethyl methyl protons (H-1) would show a correlation to the ethyl methylene carbon (C-2) and the carbonyl carbon (C-3).
The ethyl methylene protons (H-2) would correlate with the ethyl methyl carbon (C-1) and the carbonyl carbon (C-3).
The gem-dimethyl protons (H-5) would show correlations to the quaternary carbon (C-4), the other methyl carbon (C-5), and the ipso-aromatic carbon (C-6).
The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern. For instance, H-11 would be expected to show a correlation to C-6 and C-9.
The conformation of this compound is largely dictated by the steric hindrance and electronic interactions between the bulky ortho-nitro group and the propanoate side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are in close proximity, irrespective of their bonding. This is particularly useful for determining the preferred orientation of the nitrophenyl group relative to the propanoate chain. Due to steric hindrance, free rotation around the C(4)-C(6) bond is likely restricted. A key expected NOE would be between the gem-dimethyl protons (H-5) and the aromatic proton at position 11 (H-11). The intensity of this cross-peak would provide qualitative information about the average distance between these protons and thus the dihedral angle between the phenyl ring and the C(4)-C(6) bond.
Advanced Coupling Constant Measurements: The magnitude of the three-bond coupling constants (³J) between the aromatic protons can provide further insight into the geometry of the phenyl ring. While significant distortion from planarity is not expected for the ring itself, subtle changes in these coupling constants compared to unsubstituted nitrobenzene (B124822) could indicate electronic effects of the substituent.
Vibrational Spectroscopy (FTIR, Raman) for Specific Molecular Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local chemical environment.
The vibrational spectrum of this compound is expected to be dominated by the characteristic stretching frequencies of the nitro and ester functional groups.
Expected Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Nitro (NO₂) | Asymmetric Stretch | ~1525 - 1550 | Strong | Medium |
| Nitro (NO₂) | Symmetric Stretch | ~1345 - 1370 | Strong | Strong |
| Ester (C=O) | Carbonyl Stretch | ~1735 - 1750 | Strong | Medium |
| Ester (C-O) | Stretch | ~1150 - 1250 | Strong | Weak |
| Aromatic (C=C) | Ring Stretch | ~1450 - 1600 | Medium-Weak | Medium-Strong |
| Alkyl (C-H) | Stretch | ~2850 - 3000 | Medium | Medium |
| Aromatic (C-H) | Stretch | ~3000 - 3100 | Medium-Weak | Strong |
Nitro Group: Aromatic nitro compounds typically exhibit two strong absorption bands in the IR spectrum. youtube.com The asymmetric stretching vibration is expected in the range of 1525-1550 cm⁻¹, while the symmetric stretch appears around 1345-1370 cm⁻¹. youtube.combutlerov.com The exact positions of these bands can be influenced by the electronic environment and steric hindrance from the adjacent propanoate group.
Ester Carbonyl: The ester carbonyl (C=O) stretching vibration is anticipated to produce a very strong and sharp band in the FTIR spectrum, typically in the region of 1735-1750 cm⁻¹. pressbooks.pub The lack of conjugation with the aromatic ring should result in a relatively high stretching frequency. youtube.com
In the solid state or in concentrated solutions, intermolecular interactions can be probed by observing shifts in vibrational frequencies. While this compound does not possess strong hydrogen bond donors, weak intermolecular interactions such as C-H···O hydrogen bonds could occur between the alkyl or aromatic C-H groups and the oxygen atoms of the nitro or ester groups of neighboring molecules. Such interactions would likely result in subtle broadening or minor shifts in the corresponding C-H and C=O/NO₂ stretching bands. In the absence of strong hydrogen bonding, the vibrational spectra are expected to be relatively sharp.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies
High-resolution mass spectrometry is indispensable for determining the exact molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Accurate Mass:
The molecular formula of this compound is C₁₂H₁₅NO₄. The expected accurate mass for the protonated molecule [M+H]⁺ would be approximately 238.1074 m/z, calculated based on the most abundant isotopes of each element.
Fragmentation Studies:
Under electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. The fragmentation pathways of aromatic nitro compounds and esters are well-documented. libretexts.orgnih.govyoutube.com
Expected Key Fragments in HRMS:
| m/z (Proposed) | Proposed Formula | Description |
| 237.1001 | [C₁₂H₁₅NO₄]⁺ | Molecular Ion (M⁺) |
| 192.0712 | [C₁₀H₁₀NO₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 164.0763 | [C₉H₁₀NO]⁺ | Loss of carboxyl group and ethyl radical |
| 120.0446 | [C₇H₆N]⁺ | Loss of the entire propanoate side chain |
| 92.0524 | [C₆H₆N]⁺ | Further fragmentation of the aromatic portion |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation is likely to be initiated by cleavage alpha to the carbonyl group, leading to the loss of the ethoxy group. Another prominent fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or rearrangement followed by loss of NO. The presence of the ortho substituent may also lead to specific "ortho effects" in the fragmentation pattern. nih.gov
Elucidation of Fragmentation Pathways and Isomeric Distinctions
The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₅NO₄), which is 237.25 g/mol . Key fragmentation processes are expected to include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for esters. whitman.edu This would result in the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion.
Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group as either NO₂ (mass 46) or NO (mass 30), often preceded by rearrangement. researchgate.netyoutube.com
Ortho Effect: The presence of the nitro group in the ortho position to the substituted propanoate chain can lead to specific intramolecular rearrangement reactions, known as the "ortho effect". researchgate.netscispace.com This can involve interaction between the nitro group and the ester functionality, leading to unique fragment ions that would be absent in the meta and para isomers. This distinction is crucial for the unequivocal identification of the ortho isomer. For instance, an oxygen atom from the nitro group might be transferred to the side chain, leading to characteristic losses.
McLafferty Rearrangement: While less likely due to the quaternary carbon, a McLafferty-type rearrangement involving the ethyl ester group could potentially occur, leading to the elimination of ethylene. whitman.edu
The fragmentation pattern of Ethyl 2-methyl-2-(2-nitrophenyl)propanoate can be distinguished from its meta and para isomers primarily through the "ortho effect." The proximity of the nitro and ester groups in the ortho isomer facilitates intramolecular interactions and rearrangements upon ionization that are not possible in the other isomers. This would result in a unique set of fragment ions or significantly different relative abundances of common fragments in the mass spectrum of the ortho isomer compared to the meta and para isomers.
A summary of the predicted major fragmentation pathways is presented in the table below.
| Process | Lost Fragment | m/z of Fragment Ion | Notes |
| Alpha-Cleavage | •OCH₂CH₃ | 192 | Formation of a stable acylium ion. |
| Loss of Nitro Group | •NO₂ | 191 | Characteristic for nitroaromatic compounds. |
| Loss of Nitrite | •ONO | 191 | Following rearrangement from nitro. |
| Loss of Alkyl Group | •CH₃ | 222 | Cleavage at the quaternary carbon. |
| Ortho Effect Rearrangement | Varies | Varies | Unique to the ortho isomer, involving interaction between the nitro and ester groups. |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular geometry, conformation, and intermolecular interactions. While a specific crystal structure determination for Ethyl 2-methyl-2-(2-nitrophenyl)propanoate has not been reported in the reviewed literature, its structural features can be inferred from the analysis of closely related nitro-substituted aromatic compounds. mdpi.comnih.gov
The molecular geometry of Ethyl 2-methyl-2-(2-nitrophenyl)propanoate is dictated by the spatial arrangement of the phenyl ring, the nitro group, and the ethyl propanoate moiety. The phenyl ring is expected to be largely planar. However, steric hindrance between the bulky 2-methyl-2-propanoate substituent and the adjacent nitro group at the ortho position will likely cause the nitro group and the propanoate side chain to be twisted out of the plane of the phenyl ring. nih.gov
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For Ethyl 2-methyl-2-(2-nitrophenyl)propanoate, several types of non-covalent interactions are expected to play a significant role in the crystal packing. iucr.orgias.ac.in
C-H···O Hydrogen Bonding: Weak hydrogen bonds between the hydrogen atoms of the methyl and ethyl groups or the aromatic ring and the oxygen atoms of the nitro and carbonyl groups are likely to be prevalent. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal structure. mdpi.com
π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. The presence of the electron-withdrawing nitro group can influence the nature of these interactions. researchgate.net
Other Interactions: Dipole-dipole interactions arising from the polar nitro and ester groups will also influence the molecular packing. The nitro group, in particular, can participate in various weak intermolecular contacts. researchgate.net
Reactivity and Reaction Mechanisms of Ethyl 2 Methyl 2 2 Nitrophenyl Propanoate
Reactions Involving the Ester Functionality
The ester group in Ethyl 2-methyl-2-(2-nitrophenyl) propanoate is a key site for several important chemical transformations, including hydrolysis, transesterification, amidation, and reduction.
Hydrolysis Kinetics and Mechanistic Pathways (Acidic, Basic, Enzymatic)
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of 2-methyl-2-(2-nitrophenyl)propanoic acid. The reaction is reversible and typically follows pseudo-first-order kinetics when water is in large excess. scribd.comdoubtnut.com The steric hindrance from the ortho-nitro and alpha-methyl groups in this compound may slow down the rate of hydrolysis compared to less hindered esters.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is generally the rate-determining step. The intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. This process is effectively irreversible. The kinetics of base-catalyzed hydrolysis of substituted aryl benzoates have been shown to be influenced by the electronic effects of the substituents. rsc.org For this compound, the electron-withdrawing nature of the nitro group would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis. researchgate.net
Illustrative Data Table for Base-Catalyzed Hydrolysis of Substituted Ethyl Benzoates (Note: This table presents hypothetical data to illustrate expected trends, as specific data for this compound is unavailable.)
| Substituent (ortho) | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| -H | 1.0 | 1.0 |
| -CH₃ | 0.8 | 0.8 |
| -NO₂ (estimated) | 5.0 | 5.0 |
Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters. diva-portal.org The hydrolysis of p-nitrophenyl esters is a common method for assaying lipase activity. nih.govdergipark.org.trresearchgate.net The catalytic mechanism of lipases, such as serine hydrolases, typically involves a catalytic triad (e.g., Ser-His-Asp) in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. semanticscholar.org The efficiency of enzymatic hydrolysis can be influenced by the structure of the ester, including steric hindrance around the carbonyl group. It is plausible that certain lipases could hydrolyze this compound, although the steric bulk might necessitate specific enzyme active site geometries for efficient catalysis.
Transesterification Reactions and Mechanism
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. byjus.commasterorganicchemistry.com
In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, followed by nucleophilic attack by an alcohol molecule. In a base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. byjus.commasterorganicchemistry.com For this compound, transesterification would involve reacting it with another alcohol in the presence of a catalyst to produce a new ester and ethanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. wikipedia.org The steric hindrance in the target molecule may require more forcing conditions for the reaction to proceed at a reasonable rate.
Amidation and Reduction Reactions of the Ester Group
Amidation: The conversion of an ester to an amide can be achieved by reacting the ester with an amine. This reaction is generally slower than hydrolysis or transesterification and often requires elevated temperatures or the use of catalysts. nih.gov For sterically hindered esters like this compound, direct amidation with an amine can be challenging. rsc.orgchimia.chresearchgate.net More advanced methods, such as the use of specific coupling agents or organocatalysts, may be necessary to facilitate this transformation. organic-chemistry.orggoogle.com
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective. chemistrysteps.comlibretexts.orgcommonorganicchemistry.comacs.org The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. In the case of this compound, reduction with LiAlH₄ would yield 2-methyl-2-(2-nitrophenyl)propan-1-ol. It is important to note that LiAlH₄ can also reduce the nitro group.
Transformations of the Nitroaromatic Moiety
The nitro group on the aromatic ring is a versatile functional group that can undergo a variety of transformations, most notably reduction.
Reduction of the Nitro Group to Amine, Hydroxylamine, or Azoxy Derivatives
The reduction of the nitro group can lead to several different products depending on the reducing agent and the reaction conditions. wikipedia.org
Reduction to Amine: The complete reduction of the nitro group yields the corresponding primary amine. This is a common and synthetically useful transformation. A variety of reagents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), and metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). wikipedia.org For this compound, this reduction would produce Ethyl 2-amino-2-methyl-2-(2-aminophenyl)propanoate.
Reduction to Hydroxylamine: Partial reduction of the nitro group can lead to the formation of a hydroxylamine. wikipedia.org This can be achieved using milder reducing agents or by carefully controlling the reaction conditions. For example, zinc dust in the presence of ammonium chloride is a common reagent for the synthesis of aryl hydroxylamines from nitroarenes. wikipedia.orgmdpi.com The reduction of this compound under these conditions would be expected to yield Ethyl 2-methyl-2-(2-(hydroxyamino)phenyl)propanoate.
Formation of Azoxy Derivatives: Azoxy compounds can be formed through the condensation of a nitroso intermediate and a hydroxylamine, both of which are intermediates in the reduction of nitro compounds. researchgate.netnih.govgoogle.com The formation of azoxy compounds can sometimes be observed as a side product during the reduction of nitroaromatics, particularly under neutral or slightly basic conditions. researchgate.netmdpi.com
Illustrative Table of Nitro Group Reduction Products (Note: This table outlines the expected products from the reduction of this compound under different general conditions.)
| Reagent/Conditions | Major Product |
| H₂, Pd/C | Ethyl 2-amino-2-methyl-2-(2-aminophenyl)propanoate |
| Zn, NH₄Cl | Ethyl 2-methyl-2-(2-(hydroxyamino)phenyl)propanoate |
| Controlled reduction | Potential for azoxy derivative formation |
Electrochemical Reduction Studies and Kinetics
The electrochemical reduction of nitroaromatic compounds has been extensively studied. iiste.orgacs.org The reduction process is generally stepwise and pH-dependent. researchgate.net In aqueous media, the reduction of nitrobenzene (B124822) typically proceeds via a four-electron, four-proton process to form phenylhydroxylamine, which can be further reduced to aniline in a two-electron, two-proton step. iiste.org
For substituted nitrobenzenes, the reduction potential and mechanism are influenced by the nature and position of the substituents. researchgate.netacs.org Electron-withdrawing groups, like the ester functionality in the target molecule, generally make the reduction easier (occur at a less negative potential), while electron-donating groups have the opposite effect. iiste.org The ortho-position of the nitro group in this compound can also lead to steric effects that may influence the kinetics of the electrochemical reduction. researchgate.net Detailed cyclic voltammetry studies would be necessary to determine the precise reduction potentials and kinetics for this specific compound. documentsdelivered.comrsc.orgacs.orgresearchgate.net The initial reduction step would likely involve the formation of a nitro radical anion. nih.gov
Photochemical Transformations and Quantum Yields
The photochemical behavior of ortho-nitrobenzyl esters, including this compound, is characterized by their ability to undergo cleavage upon exposure to ultraviolet (UV) light. nih.govresearchgate.net This property makes them useful as photolabile protecting groups in various chemical and biological applications. rsc.org
The generally accepted mechanism for the photochemical transformation of o-nitrobenzyl esters involves an intramolecular hydrogen abstraction by the excited nitro group. nih.gov Upon irradiation with UV light, typically in the range of 300–365 nm, the o-nitrobenzyl chromophore is excited. nih.gov The excited nitro group then abstracts a hydrogen atom from the benzylic carbon (the carbon atom attached to the phenyl ring and the ester group). In the case of this compound, this hydrogen is abstracted from the tertiary carbon atom of the propanoate chain.
This intramolecular hydrogen transfer leads to the formation of a transient species known as an aci-nitro tautomer. nih.gov This intermediate subsequently undergoes a molecular rearrangement, forming a benzoisoxazoline derivative. This derivative is unstable and readily cleaves to yield two primary photoproducts: the corresponding carboxylic acid (in this case, 2-methylpropanoic acid would be expected after subsequent reactions) and an o-nitrosobenzaldehyde derivative. nih.govresearchgate.net It is important to note that the o-nitrosobenzaldehyde product can undergo secondary photoreactions, such as dimerization to form azobenzene compounds. nih.govresearchgate.net
Table 1: Quantum Yields of Photolysis for Related o-Nitrobenzyl Compounds
| Compound Class | Substituent at Benzylic Position | Reported Quantum Yield (Φ) Range |
|---|---|---|
| α-Methyl-2-nitrobenzyl esters | Methyl | ~5x higher than unsubstituted |
| 1-(2-Nitrophenyl)ethyl phosphate esters | Methyl | 0.49 - 0.63 |
Note: This table presents data for classes of compounds structurally similar to this compound to illustrate the effect of the α-methyl group. Specific data for the title compound was not found.
Reactivity at the Alkyl Chain and Stereochemical Implications
The alkyl chain of this compound, specifically the propanoate moiety, is central to its reactivity, particularly in the context of its function as a photolabile protecting group. The key reactive site on the alkyl chain is the tertiary carbon atom (Cα) bonded to the phenyl ring, the methyl group, and the ester carbonyl group.
As described in the photochemical transformation mechanism, the hydrogen atom attached to this Cα is abstracted by the photo-excited nitro group. The presence of a methyl group at this α-position, as in this compound, has been shown to enhance the rate and efficiency of this hydrogen abstraction process, leading to a higher quantum yield for photorelease compared to o-nitrobenzyl esters lacking this substitution. nih.govtandfonline.com
Beyond the photochemical reaction at the α-carbon, other reactions involving the alkyl chain are less prominent under typical photolytic conditions. The ethyl ester group can undergo hydrolysis under acidic or basic conditions, but this is a separate thermal reaction and not part of the primary photochemical pathway.
Regarding stereochemical implications, if the α-carbon were a stereocenter (i.e., if the two substituents other than the phenyl and ester groups were different), the photochemical reaction mechanism would have significant stereochemical consequences. The initial hydrogen abstraction step would proceed from a chiral center. However, in this compound, the α-carbon is prochiral. While the molecule itself is achiral, reactions that differentiate between the two methyl groups or the enantiotopic faces of the molecule could, in principle, lead to stereoisomeric products if the subsequent steps were stereospecific. However, the current literature on the photochemistry of o-nitrobenzyl esters does not typically focus on such stereochemical outcomes, as the primary interest is often the cleavage and release of the protected molecule. There is no specific information available in the searched literature regarding the stereochemical implications of reactions involving this compound.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The initial photochemical excitation and intramolecular hydrogen abstraction to form the aci-nitro intermediate are typically very fast processes, occurring on the nanosecond timescale. uni-konstanz.de The subsequent decay of the aci-nitro intermediate and the formation of the final products can be the rate-limiting steps.
Studies on related 1-(2-nitrophenyl)ethyl ethers have shown that the decay of the photochemically generated aci-nitro intermediate can have rate constants in the range of 35 to 250 s⁻¹ at pH 7.1 and 21°C. researchgate.net Further investigations into the photorelease of alcohols from 2-nitrobenzyl ethers have identified a hemiacetal intermediate that can limit the rate of product release, particularly in aqueous solutions at pH values lower than 8. researchgate.net
Detailed kinetic and thermodynamic parameters specifically for the chemical transformations of this compound have not been reported in the available literature. However, the data from analogous systems provide a general framework for understanding the energetic and temporal aspects of its reactivity.
Table 2: Kinetic Data for Intermediates in the Photolysis of Related o-Nitrobenzyl Compounds
| Intermediate | Compound Class | Condition | Rate Constant (k) |
|---|
Note: This table provides kinetic data for a class of compounds structurally similar to this compound to provide context for the reaction rates.
Theoretical and Computational Chemistry Studies of Ethyl 2 Methyl 2 2 Nitrophenyl Propanoate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can provide insights into the geometry, stability, and reactivity of Ethyl 2-methyl-2-(2-nitrophenyl) propanoate.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minima
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. Different combinations of functionals and basis sets would be used to achieve a balance between computational cost and accuracy.
Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distributions
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. An analysis of this compound would involve mapping these orbitals and their energy levels to predict its chemical behavior. Furthermore, the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would illustrate regions of negative potential, typically associated with lone pairs of electrons on oxygen and nitrogen atoms, and regions of positive potential, usually found around hydrogen atoms. This information is crucial for understanding how the molecule would interact with other chemical species.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the magnetic shielding environment of each nucleus, which is influenced by the molecule's electronic structure. Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra could be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which helps in assigning the observed spectral bands to specific molecular vibrations.
Conformational Analysis and Energy Landscape Exploration
Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. A conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This exploration of the potential energy surface helps to identify the most stable conformers and the energy barriers between them. Understanding the conformational preferences is essential as it can significantly influence the molecule's physical and chemical properties.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can be used to model the step-by-step pathway of a chemical reaction involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By characterizing the geometry and energy of the transition states, researchers can gain a detailed understanding of the reaction mechanism and predict the feasibility of a proposed chemical transformation.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the theoretical and computational studies specifically focused on this compound. To date, no dedicated molecular dynamics (MD) simulations appear to have been published that investigate the solvent effects and dynamic behavior of this particular compound.
While general MD simulation studies have been conducted on related classes of compounds, such as substituted nitrobenzenes and various esters, the unique steric and electronic arrangement of this compound—with a quaternary carbon center adjacent to the nitro-substituted phenyl ring—necessitates specific computational models to accurately predict its behavior in different solvent environments. Such simulations would be invaluable for understanding how solvents with varying polarities might influence the conformational flexibility of the molecule, particularly the rotation around the C-C bond connecting the phenyl ring and the propanoate moiety, and the orientation of the nitro and ester groups.
Hypothetically, a molecular dynamics study of this compound would involve the following key areas of investigation:
Solvent Shell Analysis: Characterizing the structure and dynamics of solvent molecules in the immediate vicinity of the solute to understand solute-solvent interactions.
Conformational Dynamics: Analyzing the torsional angles of the molecule to identify preferred conformations and the energy barriers between them in different solvents.
Hydrogen Bonding Analysis: Investigating the potential for hydrogen bond formation between the nitro group's oxygen atoms and protic solvent molecules.
Diffusion and Transport Properties: Calculating the self-diffusion coefficient of the compound in various solvents to understand its mobility.
A representative data table that could be generated from such a study is presented below. Please note that the values are hypothetical and for illustrative purposes only, as no experimental or computational data is currently available.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Various Solvents
| Solvent | Dielectric Constant | Simulation Time (ns) | Average Number of Solvent Molecules in First Solvation Shell | Radial Distribution Function (g(r)) Peak for Nitro-Oxygen and Solvent Hydrogen |
| Water | 80.1 | 100 | Data not available | Data not available |
| Methanol | 32.7 | 100 | Data not available | Data not available |
| Acetonitrile | 37.5 | 100 | Data not available | Data not available |
| Chloroform | 4.8 | 100 | Data not available | Data not available |
The absence of such studies highlights an opportunity for future research to explore the molecular-level behavior of this and related compounds.
Quantitative Structure-Property Relationship (QSPR) Studies (Excluding biological/toxicological properties)
Similar to the status of molecular dynamics simulations, there is no evidence of specific Quantitative Structure-Property Relationship (QSPR) studies having been performed on this compound. QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties.
For a compound like this compound, a QSPR study would aim to predict properties such as:
Boiling point
Vapor pressure
Solubility in various solvents
Refractive index
Density
The development of a QSPR model for this compound would involve calculating a series of molecular descriptors, which are numerical representations of its chemical information. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
A hypothetical QSPR study would generate a dataset of related molecules and their experimentally determined properties. This data would then be used to build a predictive model. An example of a data table that would be central to such a study is provided below. The values for this compound are placeholders, as no dedicated QSPR analysis is available.
Table 2: Hypothetical Physicochemical Properties and Molecular Descriptors for a QSPR Study Including this compound
| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Boiling Point (°C) |
| Ethyl 2-methyl-2-phenylpropanoate | 192.25 | Data not available | Data not available | Data not available |
| Ethyl 2-methyl-2-(4-nitrophenyl)propanoate | 237.25 | Data not available | Data not available | Data not available |
| This compound | 237.25 | Data not available | Data not available | Data not available |
| Methyl 2-methyl-2-(2-nitrophenyl)propanoate | 223.22 | Data not available | Data not available | Data not available |
The lack of QSPR studies for this specific molecule means that its physicochemical properties must be determined experimentally. Future QSPR research that includes this compound would be beneficial for creating predictive models for this class of compounds.
Applications and Advanced Materials Research Involving Ethyl 2 Methyl 2 2 Nitrophenyl Propanoate
Role as a Key Synthetic Intermediate in Organic Synthesis
The structure of Ethyl 2-methyl-2-(2-nitrophenyl) propanoate, featuring both a nitro group and an ester functional group, marks it as a plausible candidate for a synthetic intermediate. These functional groups are readily transformable, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.
Precursor for Complex Organic Molecules
In principle, the nitro group on the phenyl ring can be reduced to an amine, which is a cornerstone for the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. The ester group can be hydrolyzed to a carboxylic acid or undergo transesterification, offering further pathways for molecular elaboration. However, specific, documented examples of this compound being used as a precursor in the synthesis of specific complex organic molecules are not detailed in the available research.
Building Block for Heterocyclic Compounds
The ortho-positioning of the nitro group relative to the propanoate side chain could potentially be exploited for the synthesis of heterocyclic compounds. For instance, reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction with the ester or a derivative thereof, could lead to the formation of nitrogen-containing heterocyclic systems. Despite this theoretical potential, there is a lack of specific studies demonstrating its use as a building block for such compounds.
Use in Multi-component Reactions
Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. While the functional groups present in this compound could potentially participate in MCRs, there is no available literature detailing its specific application in such reactions.
Potential in Polymer and Material Science
The potential utility of this compound in material science is suggested by its classification under this category by chemical suppliers. appchemical.com This indicates a prospective role in the development of new materials, although detailed research findings are limited.
Monomer for Specialty Polymers and Copolymers
The molecule could theoretically be functionalized to act as a monomer. For example, transformation of the nitro group or derivatization of the phenyl ring could introduce polymerizable groups. These monomers could then be used to create specialty polymers or copolymers with unique properties conferred by the bulky nitrophenyl group, potentially influencing thermal stability, refractive index, or other physical characteristics. At present, this remains a hypothetical application without concrete examples in published research.
Component in Functional Material Design (e.g., Plasticizers, Coatings)
Compounds with ester functional groups and aromatic rings are sometimes used as plasticizers to increase the flexibility of polymers or as components in coatings to modify their properties. The structure of this compound is consistent with that of some additives used in polymer formulations. However, there is no specific data or research available to confirm its use or effectiveness in functional material design as a plasticizer, coating component, or in other related applications.
Catalytic Applications (e.g., as a Ligand Precursor or Organocatalyst Component)
While direct catalytic applications of ethyl 2-methyl-2-(2-nitrophenyl)propanoate are not extensively documented in current scientific literature, its structural features suggest potential as a precursor for ligands or as a component in organocatalysis. The presence of the nitro group and the ester functionality offers avenues for chemical modification to generate catalytically active species.
The nitro group can be reduced to an amino group, which is a common coordinating group in metal-based catalysts. This transformation would yield ethyl 2-amino-2-(2-aminophenyl)propanoate, a molecule with two potential coordination sites (the amino group on the phenyl ring and the ester group) that could chelate to a metal center. The resulting metal complex could exhibit catalytic activity in various organic transformations.
Furthermore, the ester group could be hydrolyzed to a carboxylic acid, which can also act as a ligand for metal catalysts. The combination of a carboxylic acid and an amino group on the same molecule could lead to the formation of bidentate or even tridentate ligands, depending on the coordination mode.
In the realm of organocatalysis, the amino derivative of ethyl 2-methyl-2-(2-nitrophenyl)propanoate could potentially be used as a chiral amine catalyst after resolution of its enantiomers. Chiral amines are widely used in asymmetric catalysis to control the stereochemical outcome of reactions.
Table 1: Potential Catalytic Precursor Transformations
| Starting Material | Transformation | Potential Product | Potential Catalytic Application |
| Ethyl 2-methyl-2-(2-nitrophenyl)propanoate | Reduction of nitro group | Ethyl 2-amino-2-(2-aminophenyl)propanoate | Ligand for metal catalysts |
| Ethyl 2-methyl-2-(2-nitrophenyl)propanoate | Hydrolysis of ester group | 2-methyl-2-(2-nitrophenyl)propanoic acid | Ligand for metal catalysts |
| Ethyl 2-amino-2-(2-aminophenyl)propanoate | Resolution of enantiomers | Chiral ethyl 2-amino-2-(2-aminophenyl)propanoate | Organocatalyst |
Photochemical Applications (e.g., Photo-cleavable Protecting Groups, Photochromic Systems)
The 2-nitrophenyl group is a well-known photolabile protecting group, and therefore, ethyl 2-methyl-2-(2-nitrophenyl)propanoate has potential applications in photochemical systems. The photochemical cleavage of 2-nitrobenzyl compounds is a widely studied and utilized reaction in organic synthesis and chemical biology.
The mechanism of photocleavage for 2-nitrobenzyl compounds typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected functional group and form a 2-nitrosobenzaldehyde derivative. In the case of ethyl 2-methyl-2-(2-nitrophenyl)propanoate, the protected group would be the propanoate moiety.
This photo-cleavable property could be exploited in various applications, such as:
Drug Delivery: The compound could be used to "cage" a biologically active carboxylic acid. The inactive, protected form could be administered, and then the active drug could be released at a specific time and location by irradiation with light.
Materials Science: The compound could be incorporated into polymers or other materials to create photo-responsive systems. For example, a material's properties could be changed by light-induced cleavage of the ester linkage.
Combinatorial Chemistry: Photolabile protecting groups are useful in the synthesis of peptide and oligonucleotide libraries on solid supports.
Table 2: Photochemical Properties of Related 2-Nitrobenzyl Compounds
| Compound Class | Wavelength of Max. Absorption (nm) | Quantum Yield of Photocleavage | Typical Byproduct |
| 2-Nitrobenzyl esters | ~260-350 | 0.1 - 0.5 | 2-Nitrosobenzaldehyde |
| 2-Nitrobenzyl ethers | ~260-350 | 0.1 - 0.6 | 2-Nitrosobenzaldehyde |
| 2-Nitrobenzyl carbamates | ~260-350 | 0.2 - 0.7 | 2-Nitrosobenzaldehyde |
Supramolecular Chemistry and Self-Assembly Studies
The structural characteristics of ethyl 2-methyl-2-(2-nitrophenyl)propanoate, specifically the presence of an aromatic ring, a nitro group, and an ester functionality, suggest its potential for participation in supramolecular chemistry and self-assembly. While specific studies on this compound are not prevalent, the behavior of analogous molecules provides insight into its potential interactions.
The nitrophenyl group can participate in several non-covalent interactions that are crucial for self-assembly:
π-π Stacking: The electron-deficient aromatic ring of the nitrophenyl group can interact with electron-rich aromatic systems through π-π stacking interactions.
Dipole-Dipole Interactions: The highly polar nitro group can engage in strong dipole-dipole interactions, which can help to organize molecules in a specific orientation.
Hydrogen Bonding: Although the nitro group is a weak hydrogen bond acceptor, it can still participate in hydrogen bonding interactions with suitable donors.
Research in the field of supramolecular chemistry has demonstrated that nitrophenyl-containing compounds can form well-ordered self-assembled monolayers on surfaces. These organized structures have potential applications in nanoscience and materials science, for example, in the development of sensors or molecular electronic devices.
Table 3: Intermolecular Interactions Relevant to Supramolecular Assembly
| Interaction Type | Functional Group(s) Involved | Relative Strength |
| π-π Stacking | Nitrophenyl ring | Moderate |
| Dipole-Dipole | Nitro group, Ester group | Moderate to Strong |
| Hydrogen Bonding | Nitro group (acceptor), Ester group (acceptor) | Weak to Moderate |
| van der Waals | Entire molecule | Weak |
Future Research Directions and Emerging Paradigms for Ethyl 2 Methyl 2 2 Nitrophenyl Propanoate
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-aryl-2-methylpropanoates, the structural class to which Ethyl 2-methyl-2-(2-nitrophenyl) propanoate belongs, has been approached through various methods. Future research could focus on adapting and optimizing these for the target compound, with an emphasis on sustainability.
One promising avenue is the development of one-pot synthesis procedures. For instance, methods for creating 2-arylated and 2-alkylated benzoxazoles and benzimidazoles have utilized triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides, suggesting that organobismuth chemistry could be explored for novel C-C bond formations in the synthesis of the target compound. Additionally, a two-step conversion of phenyl glyoxylates to 2-aryl-propionates has been reported, which could be adapted for the synthesis of this compound.
Furthermore, direct, catalytic, and regioselective synthesis of 2-substituted N-heterocycles from N-oxides using copper catalysis presents a potential strategy. This approach could be investigated for the direct functionalization of a pre-formed nitrobenzene (B124822) derivative to introduce the propanoate moiety.
A key focus for sustainable synthesis would be the use of greener solvents, catalysts, and energy sources. Research into photocatalysis or electrocatalysis for the key bond-forming steps could significantly reduce the environmental impact of the synthesis.
In-depth Mechanistic Investigations of Complex Transformations
The presence of the ortho-nitro group offers a rich field for mechanistic studies. The electronic and steric effects of this group can profoundly influence reaction pathways. For example, the ortho-nitro group can act as an intramolecular nucleophile, assisting in solvolytic reactions. Kinetic studies on the solvolysis of similar compounds, such as o-nitrobenzyl bromide and o-nitrobenzoyl chloride, have revealed complex solvent-dependent mechanisms, and similar investigations on this compound could provide valuable insights.
Moreover, the photochemical behavior of ortho-nitrophenyl compounds is a well-established area of research. Photoexcitation can lead to intramolecular rearrangements and the formation of reactive intermediates. Ultrafast spectroscopic techniques could be employed to study the excited-state dynamics of this compound, potentially revealing novel photorearrangements or photofragmentation pathways.
The "gem-dimethyl effect," or Thorpe-Ingold effect, is another critical aspect to investigate. This effect, which can accelerate cyclization reactions due to the steric compression of the gem-dimethyl group, could be harnessed in transformations of this compound. researchgate.netrsc.org Mechanistic studies could elucidate the extent to which this effect influences the rates and outcomes of intramolecular reactions.
Exploration of Untapped Reactivity Profiles
The unique combination of functional groups in this compound suggests several avenues for exploring its reactivity. The reduction of the nitro group to an amine is a fundamental transformation that would yield a novel amino acid derivative. The reactivity of this resulting amine could then be explored in the synthesis of various heterocyclic compounds.
The quaternary carbon center, often considered sterically hindered, could exhibit unique reactivity. For example, radical-based transformations might be more facile at this position than traditional nucleophilic or electrophilic substitutions. Research into photoredox catalysis or other radical initiation methods could uncover novel functionalization strategies for the quaternary center.
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a building block for more complex molecules. The interplay between the ortho-nitro group and the carboxylic acid functionality could lead to interesting intramolecular cyclization reactions under specific conditions.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages for the synthesis of nitroaromatic compounds, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgeuropa.eu The nitration of aromatic compounds is often highly exothermic and can be hazardous in batch processes. beilstein-journals.org Developing a continuous flow process for the synthesis of this compound could enable safer and more scalable production. ewadirect.com
Automated synthesis platforms could be used to rapidly screen reaction conditions and optimize the synthesis of the target compound and its derivatives. This high-throughput approach would accelerate the discovery of novel reactions and the exploration of the compound's chemical space. The integration of online analytical techniques, such as HPLC and NMR, would allow for real-time monitoring and optimization of the flow synthesis.
Advanced Computational Modeling for Predictive Chemistry
Computational modeling is a powerful tool for predicting the properties and reactivity of molecules. Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure, conformational preferences, and reaction mechanisms of this compound.
For instance, computational studies on the adsorption and photochemical oxidation of nitrobenzene have provided insights into its environmental fate. nih.gov Similar studies on the target compound could predict its stability and reactivity in various environments. Computational modeling can also be used to understand the role of the ortho-nitro group in directing electrophilic aromatic substitution reactions. ijrti.org
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of Ethyl 2-methyl-2-(2-nitrophenyl)propanoate?
- Structural Features : The compound contains a propanoate backbone with a methyl group and a 2-nitrophenyl substituent at the 2-position. The nitro group at the ortho position on the phenyl ring introduces steric hindrance and electron-withdrawing effects, influencing reactivity and solubility .
- Physicochemical Properties :
- Molecular formula: C₁₂H₁₅NO₄ (average mass: ~237.25 g/mol).
- Polarity: Enhanced by the nitro group, leading to moderate solubility in polar organic solvents (e.g., DMSO, acetone) but limited aqueous solubility.
- Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester moiety .
Q. What are the common synthetic routes for Ethyl 2-methyl-2-(2-nitrophenyl)propanoate?
- Method 1 : Esterification of 2-methyl-2-(2-nitrophenyl)propanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux. Yield optimization requires controlled water removal .
- Method 2 : Friedel-Crafts acylation of 2-nitrophenyl derivatives with ethyl 2-bromo-2-methylpropanoate in the presence of Lewis acids (e.g., AlCl₃). This route emphasizes regioselectivity due to the nitro group’s directing effects .
Advanced Research Questions
Q. How do electronic effects of the 2-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- The nitro group’s electron-withdrawing nature activates the ester carbonyl toward nucleophilic attack but sterically hinders access to the reaction site. Comparative studies with analogs (e.g., 3-nitro or 4-nitro isomers) reveal slower reaction kinetics for the 2-nitro derivative in SN₂ mechanisms .
- Experimental Design :
- Conduct kinetic assays using nucleophiles (e.g., amines, thiols) under varying temperatures.
- Monitor progress via HPLC or NMR to quantify steric/electronic contributions .
Q. What experimental approaches are used to analyze thermal decomposition pathways of ethyl esters under high-temperature conditions?
- Shock Tube Studies : Measure decomposition products (e.g., CO, CO₂, H₂O) using mid-infrared laser absorption spectroscopy. For ethyl esters, primary pathways include β-scission of the ester group and radical-mediated degradation .
- Kinetic Modeling : Use software (e.g., ChemKin) to simulate reaction networks. Sensitivity analysis identifies rate-limiting steps, such as C-O bond cleavage in the ester moiety .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of Ethyl 2-methyl-2-(2-nitrophenyl)propanoate derivatives?
- Substituent Variation : Synthesize analogs with halogen (F, Cl), alkyl (methyl, ethyl), or electron-donating (methoxy) groups at the phenyl ring. Assess bioactivity via enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies .
- Data Analysis :
- Use regression models to correlate substituent Hammett constants (σ) with IC₅₀ values.
- Compare with control compounds (e.g., ethyl 2-(4-nitrophenyl)propanoate) to isolate steric vs. electronic effects .
Methodological Considerations
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Standardization : Use high-purity samples and calibrate instruments (NMR, FTIR) with reference compounds.
- Cross-Validation : Compare data across multiple techniques (e.g., GC-MS for purity, XRD for crystal structure) to confirm assignments .
Q. What strategies mitigate steric hindrance during functionalization of the 2-nitrophenyl moiety?
- Protection/Deprotection : Temporarily protect the nitro group (e.g., reduce to amine, then reoxidize post-reaction).
- Microwave Synthesis : Enhance reaction rates under high-energy conditions to overcome kinetic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
